molecular formula C25H31N5O5 B2365396 3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-80-4

3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2365396
M. Wt: 481.553
InChI Key: CWFNMDSZRBSJPP-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It is a derivative of hydroxyzine, exhibiting high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step protocol . The product is typically purified by crystallization from ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like NMR . The 13C-NMR spectra display signals for the different carbons in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction . This reaction is commonly used to incorporate a piperazine ring into biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques . For instance, the melting point can be determined experimentally .

Scientific Research Applications

Synthesis and Biological Activity

Novel compounds with structures related to the mentioned chemical have been synthesized for potential use as anti-inflammatory and analgesic agents, with specific focus on their COX-1/COX-2 inhibition properties. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest that structurally complex quinazolines and related derivatives could serve as a basis for developing new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Studies

Research on fluoroquinolone-based derivatives, including piperazine moieties, has demonstrated their potential antimicrobial activity. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, showcasing their antibacterial and antifungal properties. This research avenue highlights the importance of structural modification in enhancing the antimicrobial efficacy of quinolone derivatives, potentially guiding the development of new antibiotics (Patel & Patel, 2010).

Receptor Binding Studies

Compounds bearing piperazine structures have been evaluated for their binding affinity to biological receptors, such as the 5-HT1A receptors. Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives, highlighting their potential in visualizing 5-HT1A receptors through fluorescence microscopy. Such studies underscore the utility of structurally specific compounds in probing receptor-ligand interactions, offering insights into the molecular mechanisms underlying receptor activation and signaling (Lacivita et al., 2009).

properties

IUPAC Name

3-(2-methoxyethyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O5/c1-34-16-15-30-24(32)21-8-3-18(17-22(21)27-25(30)33)23(31)26-9-10-28-11-13-29(14-12-28)19-4-6-20(35-2)7-5-19/h3-8,17H,9-16H2,1-2H3,(H,26,31)(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFNMDSZRBSJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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